molecular formula C30H30N2O5 B11573081 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573081
M. Wt: 498.6 g/mol
InChI Key: KTJHIUICYQANLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the ethoxy and pentyloxy phenyl groups, and finally the attachment of the methylpyridinyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-[3-Ethoxy-4-(butyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness: 1-[3-Ethoxy-4-(pentyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

1-(3-ethoxy-4-pentoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-4-6-9-16-36-23-14-13-20(17-24(23)35-5-2)27-26-28(33)21-10-7-8-11-22(21)37-29(26)30(34)32(27)25-15-12-19(3)18-31-25/h7-8,10-15,17-18,27H,4-6,9,16H2,1-3H3

InChI Key

KTJHIUICYQANLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.